molecular formula C13H26N2 B5117767 1'-ethyl-4-methyl-1,4'-bipiperidine

1'-ethyl-4-methyl-1,4'-bipiperidine

Cat. No.: B5117767
M. Wt: 210.36 g/mol
InChI Key: JXBGHNUELRNCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Ethyl-4-methyl-1,4'-bipiperidine is a bicyclic amine featuring two piperidine rings connected at their 1- and 4-positions, with ethyl and methyl substituents at the 1' and 4-positions, respectively. This structural motif is common in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding or hydrophobic interactions with biological targets.

Properties

IUPAC Name

1-ethyl-4-(4-methylpiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBGHNUELRNCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between 1'-ethyl-4-methyl-1,4'-bipiperidine and related compounds:

Compound Name Substituents/Modifications Biological Activity Key Findings
This compound 1'-ethyl, 4-methyl alkyl groups Potential enzyme inhibition (e.g., PARP) Small alkyl groups may enhance potency without steric hindrance .
SCH 351125 (CCR5 antagonist) 4-Bromophenyl, ethoxyimino, 4'-methyl Anti-HIV (CCR5 antagonism) Small alkyls (Me, Et) optimize potency; bulky groups reduce activity .
Pipamperone (Dipiperon) 4-Fluorophenyl, 4-oxobutyl chain Antipsychotic Aromatic substituents enhance CNS target binding .
Irinotecan (Camptosar®) Ethyl, hydroxyl, dioxo groups Anticancer (topoisomerase I) Bipiperidine moiety improves solubility and metabolic stability .
1'-Methyl-4'-carbonitrile 1'-methyl, 4'-nitrile Chemical tool/Intermediate Nitrile introduces electronic effects for reactivity modulation .

Substituent Effects on Bioactivity

  • Small Alkyl Groups (Ethyl/Methyl): In SCH 351125, 4'-methyl and ethoxyimino groups contribute to CCR5 binding affinity and oral bioavailability . Similarly, this compound’s alkyl groups may enhance interactions with enzymes like PARP, where small substituents improve potency (e.g., PARP1/2 inhibitors with 3-alkylated dihydroisoquinolines) . Contrast with pipamperone, where a 4-fluorophenyl group enables dopamine receptor antagonism, demonstrating that aromatic substituents shift therapeutic application to CNS disorders .
  • Bulkier or Aromatic Groups: Ancriviroc (4-bromophenyl, ethoxyimino) shows antiviral activity but may suffer from metabolic instability due to aromatic oxidation . Piritramide (3-cyano-3,3-diphenylpropyl) leverages bulky aryl groups for opioid receptor binding, highlighting a trade-off between potency and pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity and Solubility: The ethyl and methyl groups in this compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. This contrasts with irinotecan, where polar groups (hydroxyl, dioxo) enhance water solubility but require prodrug activation .
  • Metabolic Stability: Small alkyl groups are less prone to oxidative metabolism compared to aromatic or bulky substituents. For example, SCH 351125’s ethoxyimino group is metabolically labile, whereas this compound’s alkyl chains may offer better stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.